Ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyclohexyl group, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazole rings . Another approach involves the reaction of α-amino acids with arylacetylenes in the presence of copper(II) nitrate and iodine, leading to the formation of 2,5-disubstituted oxazoles .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed direct arylation and alkenylation of oxazoles has also been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-5-carboxylates with different substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In cancer research, the compound’s cytotoxic effects are believed to result from its interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: A simpler oxazole derivative used in pharmaceuticals and organic synthesis.
Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate: Another oxazole derivative with potential biological activities.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A thiazole derivative with applications in medicinal chemistry.
Uniqueness
Ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate stands out due to its unique combination of a cyclohexyl group and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and exhibit cytotoxic activity makes it a promising candidate for further research in antimicrobial and anticancer therapies .
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |
InChI Key |
VFELSQQPNOKKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2CCCCC2)C |
Origin of Product |
United States |
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